molecular formula C23H19NO4 B11677970 Benzoic acid, 4-[(2-benzoyl)benzoylamino]-, ethyl ester

Benzoic acid, 4-[(2-benzoyl)benzoylamino]-, ethyl ester

Cat. No.: B11677970
M. Wt: 373.4 g/mol
InChI Key: NMGHQAURAGDOPZ-UHFFFAOYSA-N
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Description

ETHYL 4-(2-BENZOYLBENZAMIDO)BENZOATE: is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 4-(2-BENZOYLBENZAMIDO)BENZOATE typically involves the condensation of 4-aminobenzoic acid with benzoyl chloride to form 4-(benzoylamino)benzoic acid. This intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis techniques to optimize reaction times and yields. For instance, the esterification step can be performed in a continuous-flow reactor, which allows for better control over reaction conditions and improved scalability .

Chemical Reactions Analysis

Types of Reactions: ETHYL 4-(2-BENZOYLBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products:

Scientific Research Applications

ETHYL 4-(2-BENZOYLBENZAMIDO)BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 4-(2-BENZOYLBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. For instance, as a potential anesthetic, it may bind to sodium channels on nerve cells, preventing the influx of sodium ions and thereby blocking nerve impulse transmission. This results in a loss of sensation in the targeted area .

Comparison with Similar Compounds

Uniqueness: ETHYL 4-(2-BENZOYLBENZAMIDO)BENZOATE is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other benzoate derivatives.

Properties

Molecular Formula

C23H19NO4

Molecular Weight

373.4 g/mol

IUPAC Name

ethyl 4-[(2-benzoylbenzoyl)amino]benzoate

InChI

InChI=1S/C23H19NO4/c1-2-28-23(27)17-12-14-18(15-13-17)24-22(26)20-11-7-6-10-19(20)21(25)16-8-4-3-5-9-16/h3-15H,2H2,1H3,(H,24,26)

InChI Key

NMGHQAURAGDOPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3

Origin of Product

United States

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